2-Chloro-3,5-diaminobenzonitrile
Description
2-Chloro-3,5-diaminobenzonitrile is a benzonitrile derivative featuring a chloro substituent at position 2 and amino groups at positions 3 and 3. Its molecular formula is C₇H₅ClN₄, with a nitrile (CN) group contributing to its polarity and reactivity. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical or agrochemical intermediates .
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3,5-diamino-2-chlorobenzonitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-4(3-9)1-5(10)2-6(7)11/h1-2H,10-11H2 |
InChI Key |
JNRZRTXBIBNNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Industrial Relevance
- Pharmaceutical Potential: The diamine structure of 2-chloro-3,5-diaminobenzonitrile aligns with intermediates used in kinase inhibitors or antimicrobial agents, as seen in heterocyclic derivatives () .
- Synthetic Challenges: Compared to 2-amino-3,5-dichlorobenzonitrile, introducing multiple amino groups requires careful control of reaction conditions to avoid over-amination or side reactions .
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